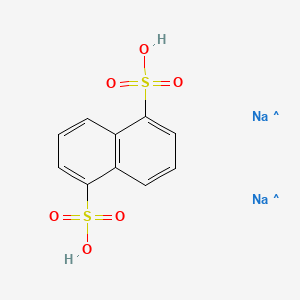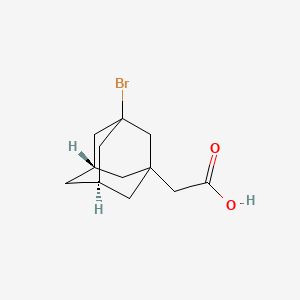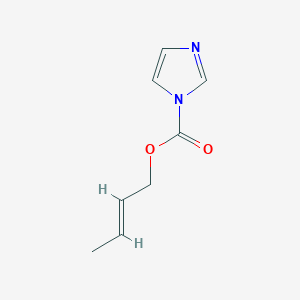
1,5-Naphthalene disulfonic acid,sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Naphthalene disulfonic acid, sodium salt, also known as disodium 1,5-naphthalenedisulfonate, is an organic compound with the molecular formula C₁₀H₆Na₂O₆S₂. This compound is a derivative of naphthalene, where two sulfonic acid groups are attached to the 1 and 5 positions of the naphthalene ring. It is commonly used in the synthesis of dyes and pigments due to its ability to form stable, water-soluble salts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Naphthalene disulfonic acid, sodium salt, is typically synthesized through the sulfonation of naphthalene. The process involves the following steps:
Sulfonation: Naphthalene is treated with sulfuric acid (H₂SO₄) or oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures. This reaction introduces sulfonic acid groups into the naphthalene ring, forming naphthalene-1,5-disulfonic acid.
Neutralization: The resulting naphthalene-1,5-disulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of 1,5-naphthalene disulfonic acid, sodium salt, follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors and efficient mixing are employed to ensure consistent product quality. The final product is typically isolated by crystallization and dried to obtain a stable, solid form.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Naphthalene disulfonic acid, sodium salt, undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used, although this is less typical for this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of naphthalene with different functional groups replacing the sulfonic acid groups.
Aplicaciones Científicas De Investigación
1,5-Naphthalene disulfonic acid, sodium salt, has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its ability to form stable, water-soluble salts makes it valuable in various chemical processes.
Biology: The compound is used in biochemical assays and as a fluorescent probe due to its ability to interact with biological molecules.
Industry: Beyond its use in dye synthesis, it is also employed in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,5-naphthalene disulfonic acid, sodium salt, exerts its effects depends on its specific application:
In Dye Synthesis: The sulfonic acid groups enhance the solubility of the dye in water, allowing for better interaction with the substrate being dyed.
In Biological Systems: The compound can interact with proteins and other biomolecules, often through electrostatic interactions and hydrogen bonding, affecting their function and activity.
Comparación Con Compuestos Similares
1,5-Naphthalene disulfonic acid, sodium salt, can be compared with other naphthalene derivatives:
1,3-Naphthalene disulfonic acid, sodium salt: Similar in structure but with sulfonic acid groups at the 1 and 3 positions. This positional difference can affect the compound’s reactivity and solubility.
Naphthalene-2-sulfonic acid, sodium salt: Contains only one sulfonic acid group, making it less soluble and less reactive in certain applications.
The unique positioning of the sulfonic acid groups in 1,5-naphthalene disulfonic acid, sodium salt, provides it with distinct properties that are advantageous in specific chemical and industrial processes.
Propiedades
Fórmula molecular |
C10H8Na2O6S2 |
|---|---|
Peso molecular |
334.3 g/mol |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);; |
Clave InChI |
DZPDBGURMVIGOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane](/img/structure/B12055261.png)

![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12055281.png)


![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)

![Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate](/img/structure/B12055318.png)




![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)
